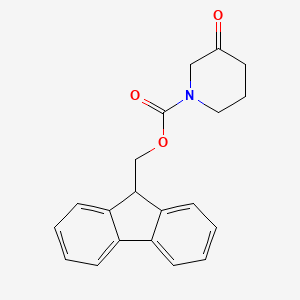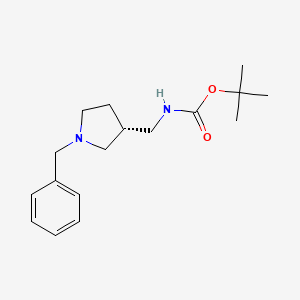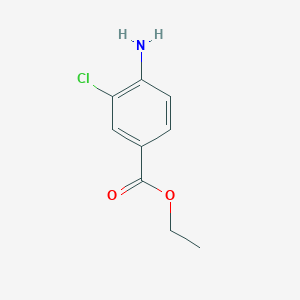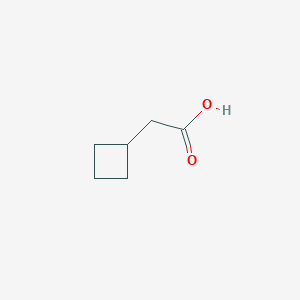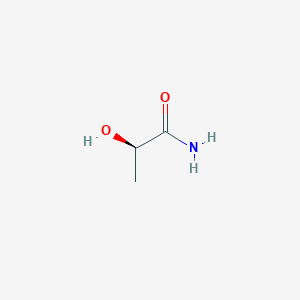
(R)-(+)-Lactamide
Overview
Description
®-(+)-Lactamide is a chiral amide derived from lactic acid It is known for its optical activity, meaning it can rotate plane-polarized light
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(+)-Lactamide can be synthesized through the reaction of ®-lactic acid with ammonia or an amine under controlled conditions. The reaction typically involves heating the mixture to promote the formation of the amide bond.
Industrial Production Methods: In an industrial setting, ®-(+)-Lactamide is produced by the catalytic dehydration of ®-lactic acid followed by amidation. This process ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-Lactamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted amides depending on the reagents used.
Scientific Research Applications
®-(+)-Lactamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of biodegradable polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of ®-(+)-Lactamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
(S)-(-)-Lactamide: The enantiomer of ®-(+)-Lactamide, with opposite optical rotation.
Lactic Acid: The parent compound from which ®-(+)-Lactamide is derived.
Lactones: Cyclic esters related to lactamides.
Uniqueness: ®-(+)-Lactamide is unique due to its chiral nature, which imparts specific optical activity and makes it valuable in the synthesis of enantiomerically pure compounds. Its ability to participate in a wide range of chemical reactions further enhances its versatility in various applications.
Properties
IUPAC Name |
(2R)-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQFCVDSOLSHOQ-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364145 | |
| Record name | (R)-(+)-Lactamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-81-2 | |
| Record name | (R)-(+)-Lactamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-hydroxypropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (R)-(+)-Lactamide?
A1: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they refer to its structural formula as C3H7NO2. Based on this formula, we can calculate its molecular weight to be 75.07 g/mol.
Q2: What does the spectroscopic data reveal about this compound?
A2: DFT (Density Functional Theory) calculations have been used to simulate the Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectra of this compound []. These calculations provide insights into the vibrational modes of the molecule, confirming its asymmetric top structure and the spatial arrangement of its functional groups. The VCD spectrum, specifically, is characteristic of chiral molecules and can be used to distinguish between enantiomers.
Q3: How does this compound coordinate with metal ions?
A3: Research shows that this compound acts as a bidentate ligand, coordinating to metal ions like Zinc(II) and Strontium(II) through both its amide and hydroxyl oxygen atoms [, , ]. This coordination forms stable complexes where the metal center adopts a distorted octahedral geometry in the case of Zinc(II) [, ] and a distorted square-antiprismatic arrangement with Strontium(II) [].
Q4: What is the significance of hydrogen bonding in this compound complexes?
A4: The crystal structures of this compound complexes reveal extensive hydrogen bonding networks involving N-H⋯Br, O-H⋯Br, and O-H⋯O interactions [, , ]. These hydrogen bonds play a crucial role in stabilizing the crystal lattice and influencing the overall three-dimensional arrangement of the complex molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)
![methyl 3-[(3-chloro-4-fluorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B1348096.png)





